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molecular formula In2O3 B3418635 Indium oxide CAS No. 12672-71-8

Indium oxide

Cat. No. B3418635
M. Wt: 277.63 g/mol
InChI Key: PJXISJQVUVHSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05853887

Procedure details

The improved white conductive powder comprises white inorganic pigment particles the surfaces of which are coated with an electrically conductive layer of a dual structure consisting of a lower tin dioxide sub-layer and an upper tin dioxide-containing indium oxide sub-layer. To produce the powder, the hydration product of tin is deposited uniformly on the surfaces of white inorganic particles and, subsequently, an overcoat of indium oxide hydrate containing 0.1-20 wt % of tin dioxide is formed, followed by a heat treatment that is conducted at 350°-750° C. in a non-oxidizing atmosphere.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn:1](=[O:3])=[O:2].[O-2:4].[In+3:5].[O-2].[O-2].[In+3].[Sn]>>[OH2:2].[O-2:4].[In+3:5].[O-2:2].[O-2:2].[In+3:5].[Sn:1](=[O:3])=[O:2] |f:1.2.3.4.5,7.8.9.10.11.12,^3:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[In+3].[O-2].[O-2].[In+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To produce the powder

Outcomes

Product
Name
Type
product
Smiles
O.[O-2].[In+3].[O-2].[O-2].[In+3]
Name
Type
product
Smiles
[Sn](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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